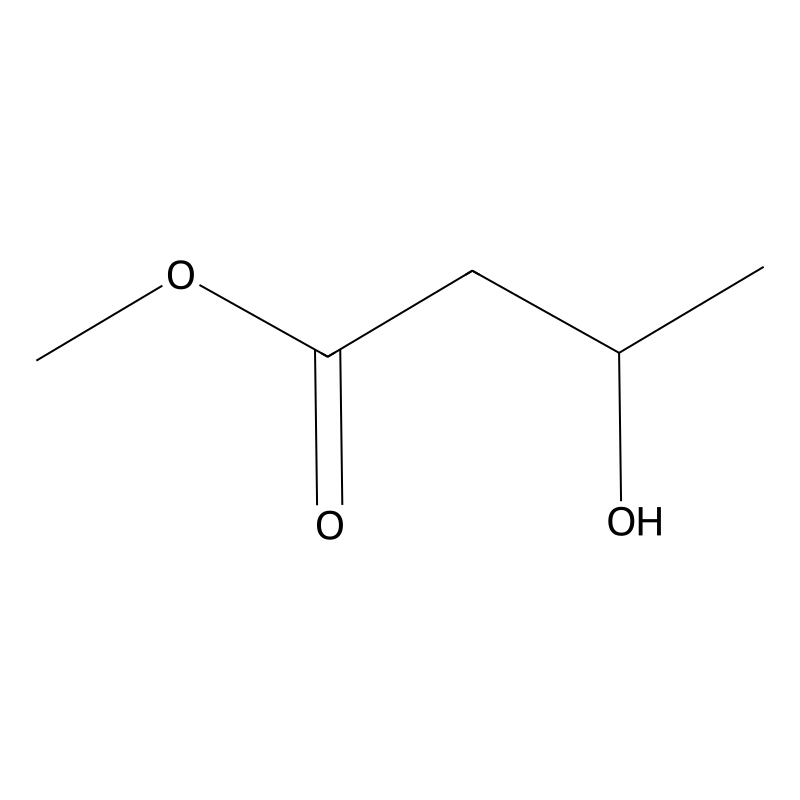Methyl 3-hydroxybutyrate

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Solubility
Soluble (in ethanol)
Canonical SMILES
Methyl 3-hydroxybutyrate is a colorless liquid with the molecular formula and a molecular weight of approximately 118.13 g/mol. It is classified as a 3-hydroxy carboxylic acid and is known for its mild fruity odor reminiscent of green apple and wine . This compound occurs naturally in various fruits such as Annona muricata (soursop), Carica papaya (papaya), and Mangifera indica (mango) and is often utilized in flavoring applications .
The specific mechanism of action of MHB in biological systems is not fully understood. However, some research suggests it might be a precursor molecule for the synthesis of other important metabolites, including beta-hydroxybutyrate (BHB) []. BHB is a ketone body, an energy source used by the body under certain conditions. More research is needed to elucidate the potential role of MHB in various biological processes.
One specific application of MHB is in the synthesis of chiral β-lactams []. β-lactams are a class of cyclic amide antibiotics with significant medical applications, including penicillin. MHB can undergo aldol-type reactions with aldehydes to form these β-lactam structures. The stereochemistry of MHB can influence the stereochemistry of the final product, allowing for the targeted synthesis of specific β-lactam enantiomers.
Here, the "aldol-type reaction" refers to a condensation reaction between an aldehyde and a ketone or an aldehyde and an ester containing an enolizable α-hydrogen. The specific reaction conditions can influence the selectivity of the reaction, meaning it can control whether the final product has a syn or anti configuration. []
- Esterification: It can be synthesized through the esterification of 3-hydroxybutyric acid with methanol, catalyzed by enzymes such as lipases .
- Aldol-type Reactions: This compound can undergo aldol-type reactions with aldehydes, allowing for the formation of various chiral compounds depending on the reaction conditions .
- Transesterification: Methyl 3-hydroxybutyrate can also be involved in transesterification processes, which are significant in biodiesel production and other chemical syntheses .
Methyl 3-hydroxybutyrate has been shown to exhibit several biological activities:
- Energy Source: It serves as an alternative energy source for cells with impaired metabolic functions, particularly in conditions like diabetes and heart disease .
- Neuroprotective Effects: Research indicates that methyl 3-hydroxybutyrate may have potential neuroprotective effects, which could be beneficial in treating neurodegenerative diseases such as Alzheimer's disease through mechanisms that protect mitochondrial function .
- Cognitive Enhancements: Studies have suggested that it may improve learning and memory capabilities in animal models, indicating its potential role in cognitive health .
Methyl 3-hydroxybutyrate can be synthesized through various methods:
- Enzymatic Esterification: This method involves the enzymatic reaction between β-hydroxybutyric acid and methanol, yielding methyl 3-hydroxybutyrate. This process is efficient and environmentally friendly .
- Chemical Synthesis: Traditional chemical synthesis methods may also be employed, utilizing various reagents to facilitate the formation of this compound from simpler precursors.
- Microbial Fermentation: Certain microbial strains can produce methyl 3-hydroxybutyrate through fermentation processes, offering a sustainable production route.
Methyl 3-hydroxybutyrate has diverse applications across several fields:
- Food Industry: It is used as a flavoring agent due to its pleasant fruity aroma, enhancing the sensory profile of various food products .
- Pharmaceuticals: Its biological activities make it a candidate for drug development, particularly for neuroprotective therapies and metabolic disorders .
- Cosmetics: Although limited information exists on its cosmetic applications, its pleasant odor may find usage in fragrance formulations.
Research into the interactions of methyl 3-hydroxybutyrate with other compounds reveals its potential synergistic effects:
- With Nutrients: Studies have indicated that it may enhance the effects of certain nutrients when used in conjunction with dietary supplements or functional foods.
- Drug Interactions: The compound's metabolic pathways suggest possible interactions with medications targeting metabolic or neurodegenerative conditions, warranting further investigation into its pharmacokinetics and safety profiles.
Methyl 3-hydroxybutyrate shares structural similarities with several other compounds, each possessing unique properties. Below is a comparison highlighting its uniqueness:
| Compound | Molecular Formula | Key Characteristics |
|---|---|---|
| Methyl 2-hydroxybutyrate | Similar structure but different biological activity. | |
| Methyl acetoacetate | Used primarily in organic synthesis; less bioactive. | |
| Ethyl 3-hydroxybutyrate | Ethyl ester variant; different sensory properties. | |
| Methyl β-hydroxybutyrate | Precursor to methyl 3-hydroxybutyrate; similar reactivity. |
Methyl 3-hydroxybutyrate stands out due to its specific biological activities related to energy metabolism and neuroprotection, making it particularly valuable in therapeutic contexts compared to its analogs.
Physical Description
XLogP3
Density
Other CAS
Wikipedia
Use Classification
Flavoring Agents -> JECFA Flavorings Index
Fatty Acyls [FA] -> Fatty esters [FA07] -> Wax monoesters [FA0701]








